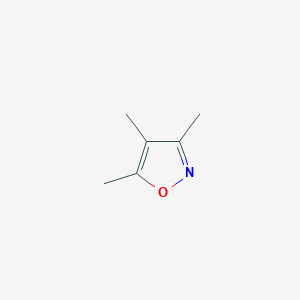

3,4,5-Trimethylisoxazole

Vue d'ensemble

Description

3,4,5-Trimethylisoxazole is a heterocyclic organic compound with the molecular formula C6H9NO. It belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its three methyl groups attached to the 3rd, 4th, and 5th positions of the isoxazole ring. Isoxazoles are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylisoxazole can be synthesized through several methods. One common approach involves the condensation of nitroethane with acetaldehyde in the presence of a strong base such as potassium carbonate. This reaction proceeds through a series of condensation and elimination steps, ultimately forming the isoxazole ring .

Another method involves the reaction of aromatic aldehydes with nitroacetic esters, leading to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which then cyclize to form 3,4,5-trisubstituted isoxazoles .

Industrial Production Methods: Industrial production of this compound typically employs large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4,5-Trimethylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazoles .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3,4,5-Trimethylisoxazole serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives are being explored for their potential as bromodomain inhibitors , which target epigenetic processes involved in cancer progression. Notably, compounds derived from this compound have shown promise in inhibiting the BET (bromodomain and extra terminal domain) family of proteins. These inhibitors are being investigated for their antiproliferative effects on various cancer cell lines, including acute myeloid leukemia and breast cancer subtypes .

Case Study: Bromodomain Inhibitors

A study designed and synthesized derivatives of this compound to evaluate their inhibitory activities against BRD4 (a member of the BET family). One compound exhibited an IC50 value of 0.544 μM against the BD1 domain of BRD4, demonstrating its potential as a therapeutic agent in cancer treatment .

Agricultural Chemistry

Agrochemical Formulations

In agricultural science, this compound is utilized in developing agrochemicals such as herbicides and fungicides. Its structural properties allow for enhanced efficacy in crop protection by targeting specific metabolic pathways in pests and pathogens .

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound can be formulated into herbicides that effectively inhibit weed growth while being safe for crops. This dual action enhances agricultural productivity and sustainability .

Material Science

Polymer Development

The compound is also explored for its potential in creating novel materials. Its derivatives can be incorporated into polymers to enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications .

Data Table: Properties of this compound Derivatives

| Compound Derivative | Application Area | Key Properties | Efficacy/IC50 Value |

|---|---|---|---|

| DDT26 | Cancer Therapy | Potent BRD4 inhibitor | 0.544 μM |

| Herbicide A | Agricultural Chemistry | Effective against specific weeds | Not specified |

| Polymer B | Material Science | Enhanced thermal stability | Not applicable |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, derivatives of this compound are employed to study enzyme inhibition mechanisms. This research aids in understanding metabolic pathways and developing targeted therapies for various diseases .

Mécanisme D'action

The mechanism of action of 3,4,5-Trimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparaison Avec Des Composés Similaires

3,5-Dimethylisoxazole: Lacks the methyl group at the 4th position.

4,5-Dimethylisoxazole: Lacks the methyl group at the 3rd position.

3,4-Dimethylisoxazole: Lacks the methyl group at the 5th position.

Uniqueness: 3,4,5-Trimethylisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets .

Activité Biologique

3,4,5-Trimethylisoxazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring structure with three methyl groups at the 3, 4, and 5 positions. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

Antiproliferative Effects

Research indicates that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a study reported that certain derivatives showed IC50 values as low as 95.4 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxicity (see Table 1) .

Table 1: IC50 Values of this compound Derivatives Against HL-60 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (3) | 95.4 | Induces apoptosis via Bcl-2 downregulation |

| (6) | 85.6 | Promotes cell cycle arrest through p21WAF-1 upregulation |

| (1) | 285.0 | Moderate cytotoxicity |

| (2) | 146.1 | Moderate cytotoxicity |

The studies suggest that the cytotoxic activity of these compounds is associated with their ability to induce apoptosis and affect cell cycle regulation .

The mechanism through which this compound exerts its biological effects primarily involves interactions with bromodomain-containing proteins such as BRD4. These proteins are crucial for gene transcription regulation and are implicated in various cancers. The compound acts as a competitive inhibitor of the bromodomain-acetylated lysine interaction, thus disrupting the transcriptional activity of oncogenes like c-Myc .

Case Study: BRD4 Inhibition

A specific derivative of this compound demonstrated remarkable inhibitory effects on BRD4 with an IC50 value of 162 nM against HCT116 colorectal cancer cells. This compound not only inhibited cell proliferation but also modulated apoptosis by down-regulating c-Myc and up-regulating HEXIM1 expression . The study highlights the potential for developing targeted therapies based on this compound's mechanism.

Toxicological Profile

While many derivatives show promising therapeutic potential, it is essential to evaluate their toxicity profiles. The MTT assay has been widely used to assess cell viability and cytotoxicity across different concentrations. The results indicate that while some compounds exhibit significant cytotoxicity at lower concentrations (e.g., <100 µM), others demonstrate much higher IC50 values, suggesting a variable safety profile that necessitates further investigation .

Future Directions

The ongoing research into the biological activity of this compound derivatives focuses on:

- Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific targets.

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profiles.

- Mechanistic Studies : Further elucidating the molecular pathways involved in the observed biological activities.

Propriétés

IUPAC Name |

3,4,5-trimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5(2)7-8-6(4)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHKWBQZEBMFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902518 | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-82-1 | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10557-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXAZOLE, 3,4,5-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5ZX92B98S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.